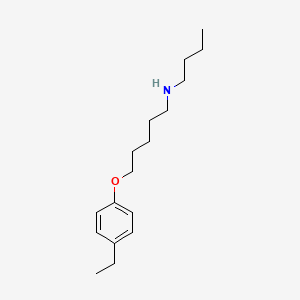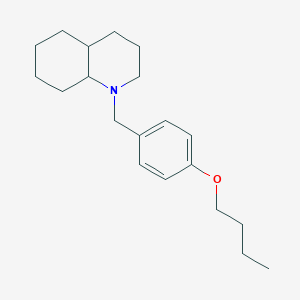
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BBMT, is a synthetic compound that belongs to the thiazolidinone family. It has gained significant attention in recent years due to its potential applications in various scientific research fields, such as medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research fields. In medicinal chemistry, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential as an anticancer agent. Studies have shown that 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one induces apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In pharmacology, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential as an antidiabetic agent. Studies have shown that 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one improves glucose tolerance and insulin sensitivity in diabetic mice by activating the AMPK signaling pathway. 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential as an antifungal agent. It has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
作用机制
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological effects through various mechanisms of action. In cancer cells, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one inhibits the activity of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis. In diabetic mice, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one activates the AMPK signaling pathway, leading to improved glucose tolerance and insulin sensitivity. In fungal cells, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one inhibits the growth of fungal strains by disrupting the cell membrane and inhibiting the activity of key enzymes.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one induces apoptosis by activating caspase-3 and caspase-9. In diabetic mice, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one improves glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and reducing the expression of gluconeogenic enzymes. In fungal cells, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one inhibits the growth of fungal strains by disrupting the cell membrane and inhibiting the activity of key enzymes.
实验室实验的优点和局限性
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also shown promising results in various scientific research fields, making it a versatile compound for studying different biological processes. However, 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. Its potential toxicity and side effects need to be carefully evaluated before using it in vivo. Its solubility in aqueous solutions is also limited, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one research. In medicinal chemistry, further studies are needed to evaluate its potential as an anticancer agent and anti-inflammatory agent. In pharmacology, more research is needed to investigate its potential as an antidiabetic and antifungal agent. Further studies are also needed to evaluate its potential toxicity and side effects in vivo. In addition, the development of new derivatives and analogs of 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one may lead to the discovery of more potent and selective compounds for different scientific research applications.
Conclusion:
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research fields, making it a versatile compound for studying different biological processes. However, its potential toxicity and side effects need to be carefully evaluated before using it in vivo. Further studies are needed to evaluate its potential as a therapeutic agent and to develop more potent and selective derivatives and analogs.
合成方法
5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through the reaction of 4-bromobenzaldehyde, 3-methoxybenzaldehyde, and 2-mercaptoacetic acid in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the thiazolidinone ring. The final product is obtained through recrystallization from a suitable solvent.
属性
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2S2/c1-21-14-4-2-3-13(10-14)19-16(20)15(23-17(19)22)9-11-5-7-12(18)8-6-11/h2-10H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYNMDLGGITDAO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-bromobenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-N-[2-(2-furyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5216597.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5216609.png)
![N-(2-methyl-2-propen-1-yl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5216614.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B5216621.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5216623.png)
![4'-(1,3-thiazol-2-yl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5216633.png)
![2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate](/img/structure/B5216640.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide](/img/structure/B5216671.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5216682.png)

![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
![2-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5216699.png)
![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)